5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole
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Overview
Description
5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused with an oxazole ring. This particular compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the benzoxazole ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole typically involves the cyclization of appropriately substituted o-aminophenols with carboxylic acids, esters, or their derivatives. One common method involves the reaction of 2-amino-4-bromo-5-chlorophenol with 2,2,2-trifluoroacetic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal catalysts or nanocatalysts may be employed to improve reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzoxazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other nucleophiles.
Electrophilic Substitution: Reagents like bromine or chlorine can be used to introduce additional halogen atoms into the benzoxazole ring.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced benzoxazole derivatives .
Scientific Research Applications
5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity may involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoro-1,3-benzoxazole
- 5-Bromo-6-fluoro-1,3-benzoxazole
- 2-Amino-4-bromo-5-chlorophenol
Uniqueness
5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole is unique due to the presence of multiple halogen atoms, which can enhance its reactivity and biological activity. The combination of bromine, chlorine, and fluorine substituents provides a distinct set of chemical properties that can be exploited in various applications .
Biological Activity
5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
This compound contains a benzoxazole core with halogen substituents that enhance its biological activity. The presence of bromine, chlorine, and fluorine atoms contributes to its lipophilicity and ability to interact with various biological targets.
Biological Activities
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. It has shown promising in vitro activity against Candida species, particularly C. albicans. The minimum inhibitory concentration (MIC) values for derivatives of this compound were reported as low as 16 µg/mL, indicating significant antifungal potential .
Anticancer Properties
The compound exhibits noteworthy anticancer activity. In vitro assays have demonstrated its cytotoxic effects on various cancer cell lines. For instance, derivatives of benzoxazole have been shown to inhibit the proliferation of HepG2 liver cancer cells with cell viability dropping to approximately 10.41% at certain concentrations . This suggests that the compound may interfere with critical cellular pathways involved in cancer progression.
Mechanism of Action
The mechanism through which this compound exerts its effects involves multiple pathways:
- Inhibition of Enzyme Activity: The compound can bind to specific enzymes or receptors, altering their function and disrupting normal cellular processes.
- Modulation of Signal Transduction: It may interfere with signaling pathways that regulate cell growth and apoptosis.
- Interference with DNA Synthesis: Some studies suggest that benzoxazole derivatives can hinder DNA replication in cancer cells .
Table 1: Antimicrobial Activity Against Candida Strains
Compound | MIC (µg/mL) | % Growth Inhibition |
---|---|---|
5d | 16 | 100 |
5i | 16 | 53.0 ± 3.5 |
5k | 16 | 64.2 ± 10.6 |
6a | 16 | 88.0 ± 9.7 |
The above table summarizes the antimicrobial efficacy of various derivatives of the compound against C. albicans .
Case Study: Anticancer Activity on HepG2 Cells
In a study evaluating the anticancer potential of benzoxazole derivatives, it was found that:
- BF-5 , a derivative similar to this compound, exhibited a significant reduction in cell viability (10.41% at high concentrations).
- The study emphasized the need for further investigation into the compound's mechanism of action and structural modifications to enhance its efficacy against liver cancer .
Properties
Molecular Formula |
C7H2BrClFNO |
---|---|
Molecular Weight |
250.45 g/mol |
IUPAC Name |
5-bromo-2-chloro-6-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H2BrClFNO/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H |
InChI Key |
RXRHWHIGLCGNGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)OC(=N2)Cl |
Origin of Product |
United States |
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